molecular formula C22H22N2O3 B4959591 2-(3,4-dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B4959591
M. Wt: 362.4 g/mol
InChI Key: BINARTFURCXLAU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-13-8-16(14-21(20)27-2)15-22(25)24-19-11-9-18(10-12-19)23-17-6-4-3-5-7-17/h3-14,23H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINARTFURCXLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-aminodiphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for halogenation and sulfonation reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.

    4-(Phenylamino)quinazoline-2(1H)-thione: Another compound with a phenylamino group, used in medicinal chemistry.

    2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: A compound with similar aromatic structures, used in organic electronics.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide is unique due to its combination of methoxy and phenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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